molecular formula C5H10O3 B3342954 Methyl 3-hydroxy-2-methylpropanoate CAS No. 42998-03-8

Methyl 3-hydroxy-2-methylpropanoate

Cat. No.: B3342954
CAS No.: 42998-03-8
M. Wt: 118.13 g/mol
InChI Key: ATCCIZURPPEVIZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H10O3. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Methyl 3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic agents.

    Industry: this compound is employed in the production of polymers, resins, and plasticizers.

Safety and Hazards

When handling “Methyl 3-hydroxy-2-methylpropanoate”, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided .

Mechanism of Action

Target of Action

Methyl 3-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C5H10O3 It’s known to be used as a starting material in the total synthesis of (+)-discodermolide , a potent antimitotic agent .

Mode of Action

Given its use in the synthesis of (+)-discodermolide , it can be inferred that it might interact with its targets to inhibit cell division, similar to other antimitotic agents.

Biochemical Pathways

As a precursor in the synthesis of (+)-discodermolide , it may indirectly influence the pathways associated with cell division and growth.

Result of Action

Given its role in the synthesis of (+)-discodermolide , a potent antimitotic agent , it can be inferred that its action might result in the inhibition of cell division.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylpropanoate can be synthesized through several methods. One common route involves the esterification of 3-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor is a common approach, allowing for the continuous esterification of 3-hydroxy-2-methylpropanoic acid with methanol.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxo-2-methylpropanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 3-hydroxy-2-methylpropanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Methyl 3-oxo-2-methylpropanoate.

    Reduction: 3-hydroxy-2-methylpropanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Comparison with Similar Compounds

    Methyl 3-oxo-2-methylpropanoate: An oxidized derivative of methyl 3-hydroxy-2-methylpropanoate.

    3-hydroxy-2-methylpropanol: A reduced form of the compound.

    Methyl 2-hydroxy-2-methylpropanoate: A structural isomer with different reactivity.

Uniqueness: this compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCIZURPPEVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42998-03-8
Record name Propanoic acid, 3-hydroxy-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42998-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-hydroxy-2-methylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methyl 3-hydroxy-2-methylpropanoate primarily used for in the provided research papers?

A1: The research papers primarily utilize this compound as a chiral building block in the stereoselective synthesis of various natural products. These include insect pheromones [, , , , , ], fragrance components found in orchids [, ], and the immunomodulator (+)-Conagenin [].

Q2: Why is the chirality of this compound important in these syntheses?

A2: Chirality is crucial because many natural products, including pheromones and fragrances, exhibit biological activity that is specific to a particular enantiomer (stereoisoner). Using enantiomerically pure this compound as a starting material allows for the synthesis of the desired stereoisomer of the target molecule [, , , , , ].

Q3: Can you give an example of how this compound is used to synthesize a specific stereoisomer?

A3: In the synthesis of (5R,11S)-5,11-Dimethylheptadecane, a pheromone component of the western hemlock looper, the synthesis starts with enantiomerically pure this compound []. This ensures that the final product has the correct (5R,11S) configuration, which is essential for its biological activity as a pheromone.

Q4: Besides insect pheromones, what other types of compounds have been synthesized using this compound?

A4: Researchers have also used this compound to synthesize (E)-3-Methyl-4-decenoic acid, (E)-3-Methyl-4-Decen-1-OL, and (E)-3-Methyl-4-Decenal, which are key fragrance components in various orchid species []. Additionally, it has been used in the synthesis of (+)-Conagenin, an immunomodulator [], and a key intermediate for the hypocholesterolemic agent 1233A [, ].

Q5: What specific reactions are commonly employed with this compound in these syntheses?

A5: Common reactions include chelation-controlled aldol reactions [], Wittig rearrangements [], and various coupling reactions to build up the carbon chain. For example, in the synthesis of 1β-methylcarbapenem antibiotics, a chelation-controlled aldol reaction of (S)-3-benzyloxy-2-methylpropanal (derived from this compound) with a ketene silyl acetal is a crucial step [].

Q6: What are the advantages of using this compound as a starting material?

A6: Its advantages include its commercial availability in enantiomerically pure forms [, ] and its versatility as a building block due to the presence of both a hydroxyl group and a methyl ester, which can be selectively manipulated.

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